N,N-Dimethyl-N'-nitroguanidine is a chemical compound recognized for its nitroguanidine structure, characterized by the presence of two methyl groups attached to the nitrogen atoms. Its molecular formula is and it has a molecular weight of approximately 132.121 g/mol. This compound is primarily utilized as an intermediate in the synthesis of biologically active compounds, particularly in the fields of agriculture and pharmaceuticals .
This compound falls under the category of nitroguanidines, which are known for their role in organic synthesis and potential applications in medicinal chemistry. Due to its structure, N,N-Dimethyl-N'-nitroguanidine exhibits properties that make it a subject of interest in both research and industrial settings.
Several methods have been developed for synthesizing N,N-Dimethyl-N'-nitroguanidine:
The synthesis often requires careful control of temperature and reaction time to optimize yield and purity. For example, one method describes using water as a solvent in a potassium fluoride-water system, which helps suppress side reactions and improves product purity, achieving yields up to 79.1% .
The molecular structure of N,N-Dimethyl-N'-nitroguanidine can be represented as follows:
CN(C)C(=N)NN(=O)=O
InChI=1S/C3H8N4O2/c1-6(2)3(4)5-7(8)9/h1-2H3,(H2,4,5)
The structure features a central guanidine moiety with two methyl groups attached to one nitrogen atom and a nitro group attached to another nitrogen atom .
N,N-Dimethyl-N'-nitroguanidine can participate in various chemical reactions due to its functional groups:
The stability of N,N-Dimethyl-N'-nitroguanidine is influenced by environmental factors such as temperature and moisture. It is essential to handle this compound with care due to its potential reactivity.
The mechanism of action for N,N-Dimethyl-N'-nitroguanidine primarily involves its role as an intermediate in organic synthesis. It can act as a nucleophile or electrophile depending on the reaction conditions:
N,N-Dimethyl-N'-nitroguanidine has several scientific uses:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3